molecular formula C8H10N4O3 B6600611 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one CAS No. 1803571-77-8

6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one

Cat. No.: B6600611
CAS No.: 1803571-77-8
M. Wt: 210.19 g/mol
InChI Key: NEQRCZKXSLDDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is a compound that features both an imidazole ring and a piperidinone structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidinone structure is a six-membered ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the ketone group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the imidazole ring.

Major Products Formed

    Reduction of the nitro group: Formation of 6-(1H-imidazol-4-yl)-5-aminopiperidin-2-one.

    Reduction of the ketone group: Formation of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-ol.

    Substitution reactions: Formation of various substituted imidazole derivatives.

Scientific Research Applications

6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidinone structure can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds such as metronidazole and tinidazole, which also contain an imidazole ring.

    Piperidinone derivatives: Compounds like piperidone and its analogs.

Uniqueness

6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is unique due to the combination of the imidazole ring, nitro group, and piperidinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(1H-imidazol-5-yl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c13-7-2-1-6(12(14)15)8(11-7)5-3-9-4-10-5/h3-4,6,8H,1-2H2,(H,9,10)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQRCZKXSLDDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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